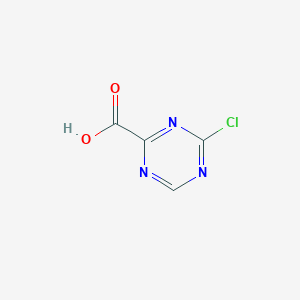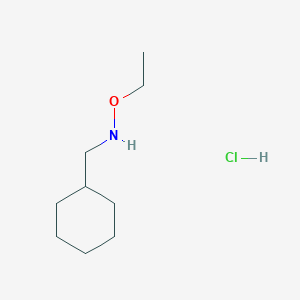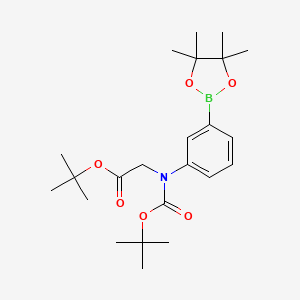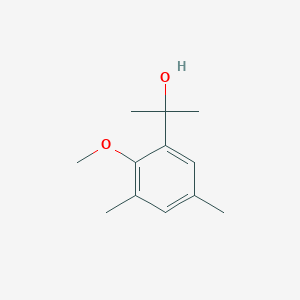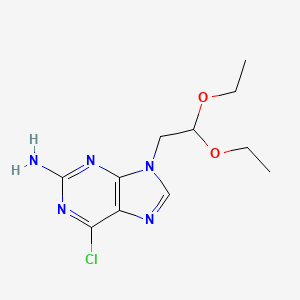
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine is a chemical compound with the molecular formula C11H15ClN4O2 and a molecular weight of 270.72 g/mol . It belongs to the purine class of compounds, which are known for their significant roles in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
The synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine typically involves the reaction of 6-chloropurine with 2,2-diethoxyethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The diethoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and function, leading to its potential antiviral and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
6-chloro-9-(2,2-diethoxyethyl)-9H-purin-2-amine can be compared with other purine derivatives, such as:
6-chloropurine: A simpler compound with similar reactivity but lacking the diethoxyethyl group.
9-(2-hydroxyethyl)-6-chloropurine: Similar structure but with a hydroxyethyl group instead of a diethoxyethyl group.
9-(2,2-dimethoxyethyl)-6-chloropurine: Similar structure but with a dimethoxyethyl group instead of a diethoxyethyl group.
These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16ClN5O2 |
|---|---|
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
6-chloro-9-(2,2-diethoxyethyl)purin-2-amine |
InChI |
InChI=1S/C11H16ClN5O2/c1-3-18-7(19-4-2)5-17-6-14-8-9(12)15-11(13)16-10(8)17/h6-7H,3-5H2,1-2H3,(H2,13,15,16) |
InChI-Schlüssel |
TUAPBEVXFNHDPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN1C=NC2=C1N=C(N=C2Cl)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


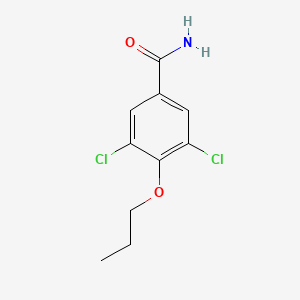
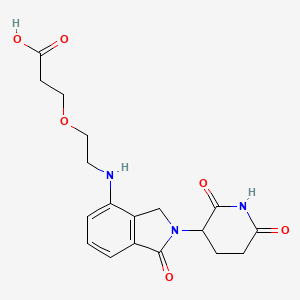
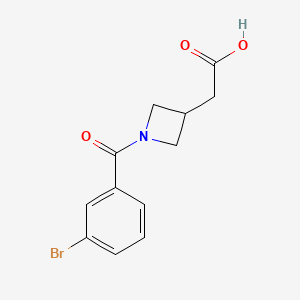
![Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino]-3-ethylphenyl]-1-oxopropyl]amino]butoxy]-6-hydroxy-, 1-methyl ester](/img/structure/B14766510.png)
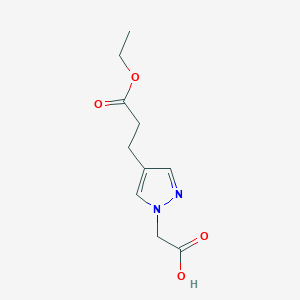
![2-(2-fluorophenyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14766518.png)
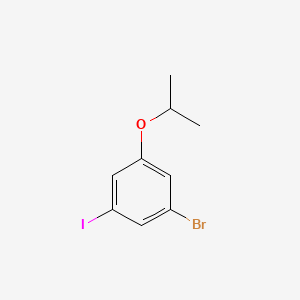
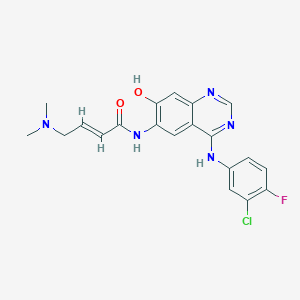
![4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B14766536.png)
![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)
